2,4,9,11-Tetraoxadodec-6-ene
Description
Nomenclature and Structural Elucidation within Acyclic Polyether and Unsaturated Hydrocarbon Systems
Systematic naming according to IUPAC nomenclature designates 2,4,9,11-Tetraoxadodec-6-ene as 1,4-bis(methoxymethoxy)but-2-ene . organic-chemistry.org This name precisely describes its structure: a but-2-ene backbone with methoxymethoxy groups attached to the first and fourth carbon atoms. The molecule belongs to two principal classes of organic compounds: acyclic polyethers and unsaturated hydrocarbons.
As an acyclic polyether , it contains multiple ether linkages within a non-cyclic carbon chain. These ether groups, with their lone pairs of electrons on the oxygen atoms, can influence the molecule's polarity, solubility, and ability to coordinate with metal ions. The presence of these ether linkages distinguishes it from simple hydrocarbons.
Simultaneously, the central carbon-carbon double bond classifies it as an unsaturated hydrocarbon . This double bond introduces a site of reactivity, making the molecule susceptible to addition reactions and a potential monomer for polymerization. rsc.org The geometry of this double bond can exist as either cis or trans isomers, which can significantly impact the molecule's physical properties and spatial arrangement.
The methoxymethyl (MOM) ether groups present in the molecule are a common protecting group for alcohols in organic synthesis. total-synthesis.com This suggests that this compound could be synthesized from 2-butene-1,4-diol (B106632) and serve as a stable intermediate in more complex molecular architectures. rsc.org The stability of MOM ethers is pH-dependent; they are generally stable under basic and neutral conditions but can be cleaved under acidic conditions to reveal the parent alcohol. organic-chemistry.orgtotal-synthesis.com
Interactive Table: Chemical Identifiers for this compound
| Identifier | Value |
| Systematic IUPAC Name | 1,4-bis(methoxymethoxy)but-2-ene |
| Common Name | This compound |
| Molecular Formula | C8H16O4 |
| CAS Number | 62585-60-8 |
| Molecular Weight | 176.21 g/mol |
| Canonical SMILES | COCOCC=CCOCOC |
Data sourced from PubChem CID 71384916 organic-chemistry.org
Contextualization of the Tetraoxadodec-6-ene Scaffold in Contemporary Chemical Research
The unique hybrid structure of this compound positions it as a compound of interest in several areas of chemical research. The presence of both ether and alkene functionalities within a single molecule opens up possibilities for its use as a versatile building block in the synthesis of more complex molecules and polymers.
In materials chemistry , the unsaturated backbone of the tetraoxadodec-6-ene scaffold makes it a potential monomer for polymerization reactions. The double bond can undergo addition polymerization to form long-chain polymers. rsc.org The resulting polyethers would possess a unique combination of properties derived from the flexible ether linkages and the stereochemistry of the polymer backbone. Such materials could find applications as specialty polymers, coatings, or adhesives. The presence of double bonds in polyethers has been shown to influence their electronic properties, potentially leading to the development of novel conducting materials. nist.gov
In organic synthesis , the MOM-protected diol structure of this compound makes it a valuable intermediate. The MOM groups can protect the hydroxyl functionalities of 2-butene-1,4-diol during other chemical transformations and can be selectively removed under acidic conditions when needed. total-synthesis.comhighfine.com This allows for the controlled synthesis of complex molecules where the diol functionality is required at a later stage. The allylic ether moieties also present opportunities for various chemical transformations, including rearrangements and substitution reactions. acs.org
Overview of Research Significance and Academic Challenges Posed by this compound
The research significance of this compound lies in its potential to bridge the gap between simple starting materials and complex functional molecules or polymers. Its synthesis from readily available precursors like 1,4-butanediol (B3395766) makes it an attractive target for developing new synthetic methodologies. rsc.org
However, the synthesis and application of this compound are not without their academic challenges :
Stereoselective Synthesis: Controlling the geometry of the central double bond to selectively produce either the cis or trans isomer can be challenging. The choice of synthetic route and reaction conditions plays a crucial role in determining the stereochemical outcome.
Polymerization Control: The polymerization of unsaturated ethers can be complex. Achieving high molecular weight polymers with controlled tacticity (the stereochemical arrangement of the monomer units) is a significant hurdle. The reactivity of the allylic positions can also lead to side reactions, such as chain transfer, which can limit the polymer chain length and affect the material's properties. wiley.com
Reactivity of Allylic Ethers: The allylic ether system can be prone to rearrangement and cleavage reactions, especially under acidic or thermal stress. Understanding and controlling this reactivity is essential for its successful application in multi-step syntheses. thieme-connect.de
Limited Commercial Availability and Data: The compound is not widely commercially available, and there is a scarcity of published research and spectroscopic data specifically for this compound. This lack of data can hinder further research and development efforts.
Interactive Table: Potential Research Areas and Associated Challenges
| Research Area | Potential Application | Key Challenge |
| Polymer Chemistry | Development of novel polyethers with tunable properties. | Achieving high molecular weight and controlled stereochemistry during polymerization. |
| Organic Synthesis | Use as a protected diol building block for complex molecule synthesis. | Ensuring the stability of the allylic ether and MOM groups under various reaction conditions. |
| Materials Science | Creation of functional materials, such as cross-linkers or coatings. | Understanding the structure-property relationships of polymers derived from this monomer. |
Structure
3D Structure
Properties
CAS No. |
62585-60-8 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,4-bis(methoxymethoxy)but-2-ene |
InChI |
InChI=1S/C8H16O4/c1-9-7-11-5-3-4-6-12-8-10-2/h3-4H,5-8H2,1-2H3 |
InChI Key |
CIRVPBPYQAXQFD-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC=CCOCOC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4,9,11 Tetraoxadodec 6 Ene and Its Structural Analogues
Stereoselective Synthesis of (Z)- and (E)-2,4,9,11-Tetraoxadodec-6-ene Isomers
The geometric configuration of the central carbon-carbon double bond in 2,4,9,11-Tetraoxadodec-6-ene, also known as 1,4-bis(methoxymethoxy)but-2-ene, is a critical determinant of its three-dimensional structure and potential properties. researchgate.net The synthesis of pure (Z)- or (E)-isomers requires precise control over the reaction conditions and choice of synthetic strategy.
Approaches for Geometric Isomer Control
The stereoselective synthesis of alkenes is a well-established field in organic chemistry, with various methods available to favor the formation of either the (Z) or (E) isomer. For a molecule like this compound, strategies would likely involve the coupling of smaller fragments where the double bond geometry is pre-determined or established during the coupling reaction itself.
One potential approach involves the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons reaction. By carefully selecting the appropriate phosphorus ylide and reaction conditions (e.g., solvent, temperature, and the presence of salts), the stereochemical outcome can be influenced to favor either the (Z) or (E) product. For instance, unstabilized ylides in aprotic solvents typically lead to (Z)-alkenes, while stabilized ylides often favor the (E)-alkene.
Another powerful method for stereoselective alkene synthesis is the use of transition metal-catalyzed cross-coupling reactions. For example, Suzuki or Negishi couplings of vinyl halides or vinyl boronates with appropriate coupling partners can proceed with retention of the double bond geometry of the starting vinyl species. This would allow for the synthesis of either the (Z) or (E) isomer of this compound by starting with the corresponding geometrically pure vinyl precursor.
Asymmetric Synthesis of Chiral Derivatives
While this compound itself is achiral, the introduction of substituents along the polyether backbone or at the double bond can generate chiral centers. The asymmetric synthesis of such chiral derivatives would require the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
For instance, in a catalytic approach, a chiral transition metal complex could be employed in a coupling reaction to generate a chiral center with high enantioselectivity. The development of chiral ligands for various transition metals has enabled a wide range of asymmetric transformations.
Alternatively, a chiral auxiliary approach involves temporarily attaching a chiral molecule to one of the reactants. This chiral auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.
Construction of the Acyclic Polyether Backbone
The assembly of the this compound backbone requires the formation of ether linkages. Several classical and modern synthetic methods can be adapted for this purpose.
Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental and widely used method for forming ether linkages. youtube.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgtaylorandfrancis.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile. youtube.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgtaylorandfrancis.com
To synthesize this compound, a plausible route would involve the reaction of the dianion of (Z)- or (E)-2-butene-1,4-diol with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl). Alternatively, one could react a 1,4-dihalo-2-butene with sodium methoxymethoxide. The choice of reactants would be crucial to avoid competing elimination reactions and to ensure good yields. The success of this approach would depend on the nucleophilicity of the alkoxide and the reactivity of the electrophile.
A hypothetical Williamson ether synthesis approach is outlined in the table below.
| Reactant 1 | Reactant 2 | Product |
| (Z)-2-Butene-1,4-diol | Methoxymethyl chloride (MOM-Cl) | (Z)-2,4,9,11-Tetraoxadodec-6-ene |
| (E)-2-Butene-1,4-diol | Methoxymethyl chloride (MOM-Cl) | (E)-2,4,9,11-Tetraoxadodec-6-ene |
| (Z)-1,4-Dichloro-2-butene | Sodium methoxymethoxide | (Z)-2,4,9,11-Tetraoxadodec-6-ene |
| (E)-1,4-Dichloro-2-butene | Sodium methoxymethoxide | (E)-2,4,9,11-Tetraoxadodec-6-ene |
Ring-Opening Strategies from Cyclic Precursors
An alternative and potentially more stereocontrolled approach to the acyclic polyether backbone involves the ring-opening of a suitable cyclic precursor. A notable example is the cobalt-catalyzed asymmetric ring-opening of 2,5-dihydrofurans. researchgate.netnih.gov This methodology has been shown to produce acyclic compounds with a preference for the (E)-alkene geometry. nih.gov By selecting the appropriate catalyst and reaction conditions, it may be possible to adapt this strategy to synthesize chiral derivatives of this compound. The success of this approach would hinge on the ability to introduce the methoxymethyl ether functionalities either before or after the ring-opening step.
Introduction and Functionalization of the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a key functional group that can be introduced during the backbone synthesis or installed into a pre-existing polyether chain. More importantly, this double bond serves as a handle for further chemical modifications, allowing for the synthesis of a variety of structural analogues. wikipedia.orgbritannica.com
Common functionalization reactions of alkenes that could be applied to this compound include:
Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate, using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgyoutube.comnih.gov The resulting epoxide can then be opened with various nucleophiles to introduce new functional groups.
Dihydroxylation: The alkene can be converted to a diol through either syn-dihydroxylation (using reagents like osmium tetroxide or cold, dilute potassium permanganate) or anti-dihydroxylation (via epoxidation followed by acid-catalyzed hydrolysis). youtube.comlibretexts.orgresearchgate.netkhanacademy.org This introduces two hydroxyl groups, which can be further modified.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield dihalogenated derivatives. researchgate.netresearchgate.net These can serve as precursors for elimination or substitution reactions to introduce further diversity.
The choice of functionalization method would depend on the desired final product and the compatibility of the reagents with the ether linkages in the molecule.
The following table summarizes potential functionalization reactions of the double bond in this compound.
| Reagent(s) | Product Type |
| m-CPBA | Epoxide |
| 1. OsO₄, 2. NaHSO₃/H₂O | syn-Diol |
| 1. m-CPBA, 2. H₃O⁺ | anti-Diol |
| Br₂ | Dibromide |
Olefin Metathesis in Related Systems
Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, offering significant advantages in the synthesis of complex molecules, including unsaturated ethers. nih.govnih.gov This family of reactions, catalyzed by transition metal complexes, particularly those of ruthenium and molybdenum, involves the cleavage and reformation of double bonds between two alkene substrates. researchgate.netias.ac.in The reaction can be categorized into several types, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). nih.govias.ac.in
For the synthesis of acyclic unsaturated ethers like this compound, cross-metathesis is the most relevant approach. ias.ac.in This strategy would involve the reaction of two smaller olefin precursors. A plausible retrosynthetic analysis of this compound using a cross-metathesis approach would involve the coupling of two molecules of (methoxymethoxy)ethene or a related vinyl ether derivative. However, the self-metathesis of such precursors could lead to a mixture of products. A more controlled approach would involve the cross-metathesis of a terminal alkene bearing the methoxymethoxy group with another alkene to construct the central C4 backbone.
The choice of catalyst is crucial for the success of olefin metathesis reactions. Ruthenium-based catalysts, such as the Grubbs' first, second, and third-generation catalysts, are widely used due to their high functional group tolerance and stability. ias.ac.in Molybdenum-based catalysts are also effective, particularly in the enantioselective synthesis of unsaturated cyclic ethers. acs.org
Table 1: Comparison of Common Olefin Metathesis Catalyst Generations
| Catalyst Generation | Key Features | Typical Applications |
| Grubbs' First Generation | High activity for a range of metathesis reactions. | General purpose, RCM, CM, ROMP. |
| Grubbs' Second Generation | Higher activity and broader substrate scope than first generation. ias.ac.in | Challenging metathesis reactions, electron-poor and sterically hindered olefins. |
| Hoveyda-Grubbs' Catalysts | Recoverable and reusable, increased stability. | Green chemistry applications, industrial processes. |
| Molybdenum-based Catalysts | High activity, particularly for terminal and cis-olefins. acs.org | Enantioselective metathesis, synthesis of chiral compounds. |
The mechanism of olefin metathesis, as proposed by Chauvin, involves the formation of a metal-alkylidene complex followed by a [2+2] cycloaddition with the olefin substrate to form a metallacyclobutane intermediate. ias.ac.in This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired product and regenerate the metal-alkylidene catalyst, thus continuing the catalytic cycle. ias.ac.in
Wittig and Horner-Wadsworth-Emmons Olefination
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgwikipedia.org These reactions offer a high degree of control over the location of the newly formed double bond.
The Wittig reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium salt with a strong base. libretexts.orgmasterorganicchemistry.com The ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently decomposes to the desired alkene and a phosphine (B1218219) oxide byproduct. wikipedia.orgmasterorganicchemistry.com A key advantage of the Wittig reaction is its wide functional group tolerance. libretexts.org
For the synthesis of this compound, a symmetrical molecule, a Wittig approach could involve the reaction of an appropriate phosphonium ylide with an aldehyde. For instance, the ylide derived from (methoxymethyl)triphenylphosphonium (B8745145) chloride could be reacted with an aldehyde containing the remaining part of the molecule.
The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.orgorganicchemistrydata.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.orgresearchgate.net Furthermore, the HWE reaction often provides excellent stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com
A potential HWE-based synthesis of this compound could involve the reaction of a phosphonate ester, such as diethyl (methoxymethoxy)methylphosphonate, with an appropriate aldehyde. The phosphonate would first be deprotonated with a base to form the reactive carbanion.
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide libretexts.org | Phosphonate carbanion wikipedia.org |
| Reactivity of Reagent | Generally less nucleophilic. | Generally more nucleophilic. wikipedia.org |
| Byproduct | Triphenylphosphine oxide (often difficult to remove). wikipedia.org | Water-soluble phosphate ester (easily removed). wikipedia.org |
| Stereoselectivity | Variable, dependent on ylide stability and reaction conditions. wikipedia.org | Generally high (E)-selectivity. wikipedia.orgnrochemistry.com |
The stereochemical outcome of both reactions can be influenced by the nature of the substituents and the reaction conditions. For instance, stabilized Wittig ylides tend to give (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. wikipedia.org In the HWE reaction, modifications such as the Still-Gennari conditions can be employed to favor the formation of (Z)-olefins. nrochemistry.com
Catalytic Methods in the Formation of Oxygen-Containing Unsaturated Ethers
The direct catalytic synthesis of ethers from readily available starting materials represents a highly efficient and atom-economical approach. nih.gov For unsaturated ethers, methods that combine etherification with the introduction of a double bond or preserve an existing one are of particular interest.
One powerful strategy involves the catalytic hydroalkoxylation of olefins . This reaction involves the addition of an alcohol across a carbon-carbon double bond. While this method is typically used for the synthesis of saturated ethers, its application to dienes or the combination with subsequent elimination reactions could provide a pathway to unsaturated ethers. Recent advances have described mild and general methods for the intramolecular hydroalkoxylation of unactivated olefins using cobalt-based catalyst systems. nih.govacs.org
Another relevant catalytic approach is the Williamson ether synthesis , a classic method that can be adapted for catalytic conditions. This reaction involves the reaction of an alkoxide with a primary alkyl halide. youtube.com While traditionally a stoichiometric reaction, phase-transfer catalysts can be employed to facilitate the reaction under milder conditions and with a broader substrate scope. For the synthesis of a molecule like this compound, a precursor diol could be bis-etherified using a methoxymethylating agent under catalytic conditions.
Furthermore, the reductive etherification of aldehydes and alcohols offers a direct route to ethers. nih.gov This method involves the reaction of an aldehyde and an alcohol in the presence of a reducing agent and a catalyst. While typically leading to saturated ethers, the use of unsaturated aldehydes or alcohols could potentially yield unsaturated ether products.
Finally, the catalytic conversion of oxygen-containing hydrocarbons, such as alcohols and ethers, into olefins and other valuable chemicals is an area of active research. google.com While often focused on the production of light olefins from methanol (B129727) or dimethyl ether, the underlying principles of acid-catalyzed dehydration and rearrangement could be applied to the synthesis of more complex unsaturated ethers. google.com
Chemical Reactivity and Mechanistic Investigations of 2,4,9,11 Tetraoxadodec 6 Ene
Pericyclic Reactions Involving the Alkene Moiety
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. scribd.com The alkene functionality in 2,4,9,11-Tetraoxadodec-6-ene is a potential participant in several types of pericyclic reactions, most notably the ene reaction. scribd.comwikipedia.org
Detailed Studies of Intramolecular and Intermolecular Ene Reactions
The ene reaction involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). wikipedia.org In the case of this compound, the molecule itself can act as the ene component. Intramolecular ene reactions are often favored over their intermolecular counterparts due to a less negative entropy of activation. wikipedia.org
The presence of the ether oxygen atoms in this compound can influence the course of ene reactions, particularly when a Lewis acid is employed as a catalyst. Lewis acids can coordinate to one of the oxygen atoms, thereby activating the molecule and potentially lowering the reaction temperature. wikipedia.org This coordination can also enforce a specific geometry in the transition state, leading to high stereochemical control.
For carbonyl-ene reactions, the use of a Lewis acid can lead to high levels of regio- and stereo-selectivity, which can be rationalized through chair-like transition states. wikipedia.org The development of chiral Lewis acids has enabled asymmetric ene reactions, allowing for the synthesis of specific enantiomers. wikipedia.org For instance, chiral titanium complexes prepared from binaphthol have been used in asymmetric ene reactions with prochiral glyoxylate (B1226380) esters. wikipedia.org While no specific studies on this compound are documented, it is plausible that similar catalytic systems could be employed to achieve stereocontrol in its ene reactions.
The mechanism of Lewis acid-catalyzed ene reactions can be either concerted, with a polar transition state, or stepwise, involving a zwitterionic intermediate. wikipedia.org The specific pathway is dependent on the reactivity of the ene and enophile, as well as the choice of catalyst. wikipedia.org More reactive systems tend to favor a stepwise mechanism. wikipedia.org
Table 1: Factors Influencing Lewis Acid-Catalyzed Ene Reactions
| Factor | Influence on Reaction |
| Lewis Acid | Can lower activation energy and control stereochemistry through coordination. |
| Ene/Enophile Reactivity | Highly reactive components may favor a stepwise mechanism. |
| Solvent | Can influence the stability of charged intermediates in a stepwise pathway. |
| Temperature | Lower temperatures are often possible with catalysis, which can improve selectivity. |
Uncatalyzed Thermal Ene Processes and Transition State Analysis
In the absence of a catalyst, ene reactions typically require high temperatures to proceed. wikipedia.org The thermal ene reaction is a concerted process, classified under Woodward-Hoffmann rules as [σ2s + π2s + π2s]. wikipedia.org Computational studies on the thermal ene reaction of propene with formaldehyde (B43269) suggest an envelope-like transition state. wikipedia.org
The regioselectivity of thermal ene reactions is primarily governed by steric factors, with the abstraction of primary allylic hydrogens being favored over secondary and tertiary ones. wikipedia.org In the case of this compound, the allylic hydrogens are on methylene (B1212753) (CH2) groups.
Retro-Ene Reactions of this compound (or its derivatives)
The reverse of the ene reaction, the retro-ene reaction, is also a possible thermal process. wikipedia.org These reactions are often observed when a thermodynamically stable small molecule, such as carbon dioxide or nitrogen, is eliminated. wikipedia.org For a derivative of this compound, a retro-ene reaction could potentially occur if a suitable substituent is present that can be eliminated as a stable fragment. For example, the thermolysis of but-3-enoic acid to propene and carbon dioxide is believed to proceed via a retro-ene mechanism. wikipedia.org
Reactions at the Ether Linkages
The this compound molecule contains two methoxymethoxy (MOM) ether groups. These acetal (B89532) functionalities are susceptible to cleavage under certain reaction conditions.
Cleavage and Rearrangement Pathways
Acetal groups, such as the MOM ethers in this compound, are generally stable to basic and nucleophilic conditions but are labile in the presence of acid. The cleavage of these groups typically involves protonation of one of the ether oxygens, followed by the departure of methanol (B129727) to form an oxocarbenium ion. This intermediate can then be trapped by a nucleophile, often water, to yield an aldehyde and methanol.
In the context of the entire molecule, acidic conditions could lead to the cleavage of one or both MOM groups, liberating the corresponding diol, (Z)-2-butene-1,4-diol, and formaldehyde (or its derivatives). The specific conditions required for this cleavage would depend on the strength of the acid used and the reaction temperature. It is also conceivable that under certain conditions, rearrangement reactions could occur following the initial cleavage of the ether linkage.
Coordination Chemistry with Metal Centers
There is no available scientific literature detailing the coordination chemistry of this compound with metal centers. The presence of four oxygen atoms and a carbon-carbon double bond suggests potential for this molecule to act as a ligand in coordination complexes. The oxygen atoms could chelate to a metal center, and the double bond could also participate in coordination. However, no studies have been found that explore or characterize such metal complexes.
Reactivity of the Unsaturated Position towards Electrophilic and Nucleophilic Reagents
Specific studies on the reactivity of the carbon-carbon double bond in this compound towards electrophilic and nucleophilic reagents are not present in the available scientific literature. In general, alkenes undergo electrophilic addition reactions where the electron-rich double bond attacks an electrophile. Nucleophilic attack on an unactivated carbon-carbon double bond is less common and typically requires activation by an electron-withdrawing group, which is not present in this molecule's immediate vicinity. Without experimental data, any discussion of its specific reactivity in these areas would be purely speculative.
Kinetic and Thermodynamic Parameters of Key Transformations
Consistent with the lack of research on its reactivity, no kinetic or thermodynamic data for any chemical transformations involving this compound has been found in the public domain. Such data, including activation energies, reaction rate constants, and equilibrium constants, would be crucial for understanding and predicting the compound's chemical behavior but is currently unavailable.
Derivatization and Functionalization Strategies for 2,4,9,11 Tetraoxadodec 6 Ene
Synthesis of Novel Derivatives with Modified Terminal Groups
This section would have explored the chemical modification of the terminal groups of 2,4,9,11-Tetraoxadodec-6-ene. Research in this area would likely focus on reactions such as esterification, amidation, or etherification of the terminal hydroxyl groups that would be present after the hydrolysis of the acetal (B89532) groups. The objective of such modifications would be to introduce new functionalities, thereby altering the molecule's physical and chemical properties, such as solubility, reactivity, and potential for further reactions.
Incorporation of this compound as a Structural Unit in Polymeric Architectures
The bifunctional nature of this compound, with its central carbon-carbon double bond and terminal acetal groups, would make it a candidate for incorporation into polymer chains.
Copolymerization Studies with Different Monomers
This subsection would have detailed studies on the copolymerization of this compound with various vinyl monomers. The presence of the central double bond would allow it to participate in addition polymerization reactions. Research would investigate the reactivity ratios with comonomers like styrenes, acrylates, and methacrylates to understand the resulting copolymer composition and properties. The tetraoxadecane backbone would be expected to impart flexibility and potential biocompatibility to the resulting polymers.
Synthesis of Side-Chain Functionalized Polymers
Alternatively, this compound could be attached as a pendant group to a pre-existing polymer backbone. This would involve initial functionalization of one of the terminal groups to create a polymerizable moiety, such as an acrylate or methacrylate. Subsequent polymerization would yield a polymer with this compound units as side chains. Such materials could have applications in areas like drug delivery or as functional coatings, where the acetal groups could be designed to hydrolyze under specific conditions.
Modification of the Carbon-Carbon Double Bond via Addition Reactions
The carbon-carbon double bond in the center of the this compound molecule would be a prime site for chemical modification through various addition reactions. wikipedia.org This would allow for the introduction of a wide range of functional groups. Typical reactions would include:
Halogenation: The addition of halogens like bromine or chlorine across the double bond.
Hydrogenation: The saturation of the double bond to form the corresponding alkane, 2,4,9,11-Tetraoxadodecane.
Epoxidation: The formation of an epoxide ring using peroxy acids, which could then be opened by various nucleophiles to introduce diverse functionalities.
Hydroformylation: The addition of a formyl group and a hydrogen atom, leading to the formation of an aldehyde.
A hypothetical data table for such reactions is presented below to illustrate the type of information that would be included.
| Reagent | Reaction Conditions | Product |
| H₂/Pd-C | Ethanol, Room Temperature | 2,4,9,11-Tetraoxadodecane |
| Br₂ | Dichloromethane (B109758), 0 °C | 6,7-Dibromo-2,4,9,11-tetraoxadodecane |
| m-CPBA | Chloroform, Room Temperature | 6,7-Epoxy-2,4,9,11-tetraoxadodecane |
Preparation of Organometallic Derivatives
The double bond of this compound could also serve as a ligand for transition metals, leading to the formation of organometallic complexes. roaldhoffmann.com For example, it could coordinate to metals like platinum, palladium, or rhodium. The synthesis of such complexes would typically involve the reaction of the olefin with a suitable metal precursor. These organometallic derivatives could be investigated for their catalytic activity or for applications in materials science.
Advanced Spectroscopic and Structural Elucidation of 2,4,9,11 Tetraoxadodec 6 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution. For 2,4,9,11-Tetraoxadodec-6-ene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its covalent framework and stereochemistry.
1H NMR, 13C NMR, and 2D NMR Techniques
The proton (¹H) NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments. The symmetry of the molecule influences the complexity of the spectrum. The olefinic protons at the C6 and C7 positions are expected to appear in the downfield region, typically between 5.0 and 6.5 ppm, with their coupling constant providing information about the geometry of the double bond (cis or trans). The methine protons of the acetal (B89532) groups (at C2 and C9) would resonate in the range of 4.5 to 5.5 ppm. The methylene (B1212753) protons adjacent to the oxygen atoms (at C3, C5, C8, and C10) would likely appear between 3.5 and 4.5 ppm.
The carbon-13 (¹³C) NMR spectrum provides complementary information, with the olefinic carbons (C6 and C7) resonating around 120-140 ppm. The acetal carbons (C2 and C9) would be found further downfield, typically in the 95-110 ppm region. The remaining methylene carbons would appear in the 60-70 ppm range.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, connecting the olefinic protons to the neighboring methylene protons. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2, C9 | 4.5 - 5.5 (t) | 95 - 110 |
| C3, C10 | 3.5 - 4.5 (m) | 60 - 70 |
| C5, C8 | 3.5 - 4.5 (m) | 60 - 70 |
| C6, C7 | 5.0 - 6.5 (m) | 120 - 140 |
| C12 | 1.0 - 1.5 (t) | 10 - 20 |
Note: The predicted chemical shifts are based on typical values for similar functional groups. The multiplicity (e.g., t for triplet, m for multiplet) is an estimation.
NOESY/ROESY for Stereochemical Determination
The stereochemistry of the acetal centers and the configuration of the double bond can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity. For instance, in the cis isomer, a NOE would be observed between the olefinic protons. For the acetal centers, NOEs between the methine proton and protons on the adjacent rings can help establish their relative stereochemistry.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. youtube.com
In the FTIR spectrum of this compound, the C=C stretching vibration of the alkene is expected to appear in the region of 1640-1680 cm⁻¹. libretexts.org The intensity of this absorption can be weak if the double bond is symmetrically substituted. The C-O stretching vibrations of the acetal and ether linkages will produce strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹. libretexts.orgmdpi.com The =C-H stretching of the alkene would be observed above 3000 cm⁻¹, while the sp³ C-H stretching appears just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. The C=C stretch, which may be weak in the IR spectrum of a symmetrical alkene, often gives a strong signal in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Alkene (=C-H) | Stretch | 3010 - 3095 |
| Acetal/Ether (C-O) | Stretch | 1000 - 1200 |
| Alkane (C-H) | Stretch | 2850 - 2960 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₄O₄), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), ethers and acetals are known to undergo characteristic fragmentation pathways. psu.edumiamioh.eduyoutube.com The molecular ion may be weak or absent. miamioh.edu A common fragmentation for acetals is the loss of an alkoxy group to form a stable oxonium ion. For this compound, initial fragmentation would likely involve cleavage alpha to the oxygen atoms within the acetal moieties.
X-ray Diffraction Analysis for Solid-State Structure Determination (for crystalline derivatives)
For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While obtaining suitable crystals of the parent compound may be challenging, derivatization can facilitate crystallization. For instance, a reaction involving the double bond could introduce functionalities that promote crystal growth. The resulting crystal structure would offer an unambiguous depiction of the molecule's three-dimensional architecture. rsc.org
Advanced Chromatographic Techniques for Isomer Separation and Purity Assessment
Advanced chromatographic techniques are essential for the separation of potential isomers of this compound and for assessing the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, can be employed to separate enantiomers and diastereomers of derivatives. Gas Chromatography (GC), owing to the volatility of the compound, is also a suitable method for purity analysis and can often separate geometric isomers (cis/trans). The choice of the chromatographic column and conditions is critical for achieving optimal separation.
Computational and Theoretical Investigations of 2,4,9,11 Tetraoxadodec 6 Ene
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,4,9,11-Tetraoxadodec-6-ene. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and, consequently, other properties of a molecule. For a flexible molecule such as this, a key focus is conformational analysis—the study of the different spatial arrangements of atoms (conformers) and their relative energies.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. rsc.orgyoutube.com It offers a good balance between accuracy and computational cost, making it suitable for medium-sized organic molecules.
For this compound, DFT would be employed to:
Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of different possible conformers.
Calculate Thermodynamic Properties: Compute the relative energies, enthalpies, and Gibbs free energies of these conformers to predict their relative populations at a given temperature.
Analyze Electronic Properties: Investigate properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are crucial for understanding the molecule's reactivity.
Below is a hypothetical table illustrating the type of data that DFT calculations could generate for various conformers of this compound.
Table 1: Illustrative DFT-Calculated Properties for Conformers of this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Chair-like | 0.00 | 1.5 | 5.2 |
| Boat-like | 2.5 | 2.1 | 5.0 |
| Twist-boat | 4.1 | 1.8 | 5.1 |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. Hartree-Fock (HF) is the simplest ab initio method, but it does not fully account for electron correlation. Møller-Plesset perturbation theory (e.g., MP2) is a post-Hartree-Fock method that provides a higher level of accuracy by including electron correlation effects. These methods are computationally more demanding than DFT but are often used to obtain more accurate energy calculations and to benchmark DFT results. For a molecule like this compound, these methods could be used to refine the energies of the most stable conformers identified by DFT.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing transition states, which are the highest energy points along the reaction coordinate.
For this compound, computational modeling could be used to study reactions such as its acid-catalyzed hydrolysis, which is a characteristic reaction of acetals. chemistrysteps.comyoutube.comstudy.comlibretexts.org The steps in such a study would typically involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., this compound and a hydronium ion) and the final products.
Transition State Searching: Using specialized algorithms to locate the transition state structure for each step in the proposed mechanism.
Frequency Calculations: Performing vibrational frequency calculations to confirm that the located structures are indeed minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.
Activation Energy Calculation: Determining the energy barrier for the reaction, which is the difference in energy between the transition state and the reactants.
These calculations provide valuable insights into the feasibility of a proposed reaction mechanism and can help in understanding the factors that control the reaction rate.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. acs.org
For this compound, MD simulations would be particularly useful for:
Studying Solvation Effects: The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly include solvent molecules, allowing for the study of how interactions with the solvent affect the conformational preferences and dynamics of this compound. Studies on the interaction of polyethers with various solvents have demonstrated the utility of this approach. ijche.comaip.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental spectra and the confirmation of molecular structures. nih.govacs.org
For this compound, DFT calculations can be used to predict:
NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govacs.org These predicted spectra can be compared with experimental data to aid in the assignment of peaks and to confirm the structure of the molecule.
Vibrational Frequencies: The calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be matched with the absorption bands in the experimental spectrum.
Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1, C12 (CH₃) | 1.2 | 18.5 |
| C3, C10 (OCH₂) | 3.6 | 65.0 |
| C5, C8 (OCH₂) | 4.1 | 70.2 |
| C6, C7 (=CH) | 5.5 | 128.9 |
Theoretical Studies on Polymerization Energetics and Mechanisms for Related Compounds
While no specific polymerization studies of this compound were found, extensive theoretical work has been conducted on the radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs), a class of compounds to which it is structurally related. chemrxiv.orgresearchgate.netchemrxiv.org These studies provide significant insight into the potential polymerization behavior of similar molecules.
The rROP of CKAs is a promising route for synthesizing biodegradable polyesters. rsc.orgnih.gov A key challenge in the polymerization of many CKA monomers is the competition between the desired ring-opening pathway, which leads to the formation of ester linkages in the polymer backbone, and an undesired ring-retaining (vinyl) propagation, which results in the formation of polyacetal units. chemrxiv.org
DFT calculations have been instrumental in understanding and predicting the outcome of these competing pathways. researchgate.netrsc.org By calculating the activation energies for both the ring-opening and ring-retaining steps, researchers can predict the likelihood of each pathway occurring under different reaction conditions. researchgate.netchemrxiv.org These theoretical predictions have been shown to correlate well with experimental results. researchgate.net
Key findings from theoretical studies on CKA polymerization include:
The ring size of the CKA monomer has a significant effect on the propensity for ring-opening. researchgate.net
The nature of the substituents on the CKA ring can influence the stability of the radical intermediates and thus the reaction pathway.
DFT calculations can be used to predict the reactivity ratios in copolymerizations of CKAs with traditional vinyl monomers, aiding in the design of copolymers with specific properties. rsc.org
The table below summarizes typical energetic data obtained from DFT studies on the competing pathways in the radical polymerization of a generic cyclic ketene acetal (B89532).
Table 3: Illustrative DFT-Calculated Activation Energies (kcal/mol) for Competing Pathways in CKA Polymerization This table is for illustrative purposes only and is based on general findings in the literature.
| Reaction Pathway | Activation Energy (kcal/mol) | Thermodynamic Driving Force (kcal/mol) |
|---|---|---|
| Ring-Opening Propagation | 5-8 | -15 to -20 |
| Ring-Retaining (Vinyl) Propagation | 7-10 | -18 to -22 |
Applications in Advanced Materials and Chemical Technologies Non Biological/non Clinical Focus
Role as a Structural Motif in Organic Electronic Materials (e.g., Organic Solar Cells)
Currently, there is no direct evidence in scientific literature to suggest that 2,4,9,11-Tetraoxadodec-6-ene is used as a primary structural motif in the active layers of organic electronic materials like organic solar cells. The core structure of the molecule, a flexible four-carbon chain with a central double bond, does not possess the extended π-conjugated system typically required for charge transport in such devices.
However, the acetal (B89532) groups could potentially be incorporated into the side chains of conjugated polymers or small molecules designed for organic electronics. In this context, their role would be secondary to the main electronic function of the material.
The electronic properties and band gaps of organic electronic materials are predominantly determined by the π-conjugated core of the molecule. As this compound is not a conjugated system, it does not have a band gap in the traditional sense of a semiconductor. If incorporated as a side chain, its influence on the electronic properties of a conjugated polymer would likely be indirect, primarily through steric and electronic effects that could subtly alter the packing of the polymer chains and, consequently, the intermolecular charge transport.
The presence of four oxygen atoms in this compound imparts a degree of polarity to the molecule. If appended to a larger, otherwise insoluble conjugated polymer, this could enhance its solubility in a wider range of solvents, potentially including more environmentally friendly "green" solvents. Improved solubility is a critical factor in the solution-based processing of organic electronic devices, as it allows for the formation of uniform, high-quality thin films.
Application as a Versatile Building Block in Complex Organic Synthesis
The most established role for this compound is as a protected form of (Z)-2-butene-1,4-diol in organic synthesis. The methoxymethyl (MOM) ether serves as a protecting group for the alcohol functionalities, preventing them from reacting while other chemical transformations are carried out on different parts of the molecule. nih.govnih.gov
The MOM group is stable to a variety of reaction conditions, including those involving nucleophiles and bases, but can be readily removed under acidic conditions to regenerate the diol. nih.govnih.gov This stability and selective removal make MOM-protected diols like this compound valuable intermediates in the multi-step synthesis of complex natural products and pharmaceuticals.
For example, the (Z)-isomer of this compound has been used in reactions involving strong bases like lithium diisopropylamide (LDA), demonstrating its utility in carbanion chemistry.
Potential as a Ligand or Solvating Agent in Catalysis and Coordination Chemistry
The four oxygen atoms in this compound possess lone pairs of electrons and thus have the potential to act as Lewis bases, coordinating to metal centers. This suggests a possible, though underexplored, application as a tetradentate ligand in coordination chemistry and catalysis. The flexible backbone of the molecule could allow it to wrap around a metal ion, forming a stable chelate complex.
The nature of the resulting metal complex and its catalytic activity would depend on several factors, including the size and electronic properties of the metal ion, the conformational flexibility of the ligand, and the reaction conditions. The presence of the central carbon-carbon double bond could also play a role, potentially participating in or influencing catalytic transformations.
Furthermore, its polarity and multiple ether linkages suggest it could function as a specialized solvating agent for certain metal salts or organometallic reagents, potentially influencing the rate and selectivity of catalytic reactions.
Environmental Chemical Aspects and Degradation Pathways of 2,4,9,11 Tetraoxadodec 6 Ene Academic Perspective
Chemical Hydrolysis and Oxidation Mechanisms of the Ether Linkages
The ether linkages in 2,4,9,11-tetraoxadodec-6-ene are not simple ethers, but rather methoxymethyl (MOM) ethers, which are a type of acetal (B89532). Acetals are known to be susceptible to hydrolysis under acidic conditions. wikipedia.orgmasterorganicchemistry.com The presence of two such groups suggests that hydrolysis would be a significant degradation pathway in acidic aqueous environments.
The generally accepted mechanism for the acid-catalyzed cleavage of ethers, including acetals, involves the initial protonation of one of the ether oxygen atoms by a Brønsted acid. masterorganicchemistry.com This protonation converts the ether into a better leaving group. Following protonation, the C-O bond can cleave through either an S_N_1 or S_N_2 mechanism, depending on the structure of the molecule. masterorganicchemistry.com In the case of 1,4-bis(methoxymethoxy)but-2-ene, the cleavage would likely proceed to form 1,4-butenediol, formaldehyde (B43269), and methanol (B129727) as the final hydrolysis products.
Oxidation of the ether linkages, particularly the acetal functionality, can also occur. For instance, ozone has been shown to oxidize acetals to their corresponding esters. cdnsciencepub.comresearchgate.net This suggests that under conditions where ozone is present, the ether moieties of this compound could be oxidized.
| Degradation Pathway | Reagents/Conditions | Primary Intermediates | Final Products |
| Acid-Catalyzed Hydrolysis | Strong acids (e.g., HI, HBr, H₂SO₄), water | Protonated ether, carbocations | 1,4-Butenediol, Formaldehyde, Methanol |
| Oxidation of Acetal | Ozone | Not fully elucidated | Corresponding esters |
Degradation of the Carbon-Carbon Double Bond via Ozonolysis or Photo-oxidation
The central carbon-carbon double bond in this compound is a key site for oxidative degradation. Ozonolysis is a powerful method for cleaving such bonds, leading to the formation of carbonyl compounds. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgvedantu.com
The reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). masterorganicchemistry.com This ozonide can then be cleaved under reductive or oxidative workup conditions. For a 1,4-disubstituted but-2-ene, ozonolysis followed by a reductive workup would be expected to yield two molecules of an aldehyde. vedantu.comdoubtnut.com
Photo-oxidation represents another significant degradation pathway for unsaturated compounds. In the presence of light and a photosensitizer, singlet oxygen can be generated, which can react with the double bond. researchgate.net This can lead to the formation of allylic hydroperoxides and other oxygenated products, initiating further degradation reactions.
| Degradation Pathway | Reagents/Conditions | Key Intermediates | Expected Products |
| Ozonolysis (Reductive Workup) | 1. Ozone (O₃) 2. Reducing agent (e.g., Zn/H₂O, (CH₃)₂S) | Molozonide, Ozonide | 2-(Methoxymethoxy)acetaldehyde |
| Photo-oxidation | Light, Photosensitizer, Oxygen | Allylic hydroperoxides | Various oxygenated derivatives |
Mechanistic Studies of Thermolytic Decomposition and Volatilization
Specific mechanistic studies on the thermolytic decomposition and volatilization of this compound are not documented in the available literature. However, general principles suggest that at elevated temperatures, the compound would likely undergo decomposition. The stability of ethers can be influenced by temperature, and the presence of the double bond might provide a site for initial thermal fragmentation. The likely products of thermolysis would depend on the specific conditions, but could include smaller, more volatile molecules resulting from the cleavage of the carbon-carbon and carbon-oxygen bonds.
The volatility of the compound itself will be a factor in its environmental distribution. Without experimental data, its vapor pressure can only be estimated based on its structure and molecular weight.
Pathways for Chemical Transformation in Various Solvent Systems
The chemical transformation of this compound in different solvent systems will be largely dictated by the solvent's properties, such as polarity and proticity.
In protic, acidic solutions (e.g., aqueous acid), as discussed in section 8.1, hydrolysis of the MOM ether linkages is expected to be the dominant degradation pathway. wikipedia.orgmasterorganicchemistry.com
In aprotic solvents , the compound is likely to be more stable, assuming the absence of other reactive species. However, reactions with dissolved reagents would still occur. For example, ozonolysis is typically carried out in inert solvents like dichloromethane (B109758) or methanol at low temperatures. wikipedia.org
The solubility of this compound in various organic solvents will influence its partitioning in the environment and its availability for reaction.
| Solvent System | Expected Predominant Transformation |
| Acidic Aqueous Solution | Hydrolysis of ether (acetal) linkages |
| Aprotic, Non-reactive | Generally stable, acts as a solute |
| Aprotic with Reagents (e.g., O₃) | Reaction at the double bond (ozonolysis) |
Emerging Research Directions and Future Outlook for 2,4,9,11 Tetraoxadodec 6 Ene Chemistry
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The synthesis and modification of 2,4,9,11-Tetraoxadodec-6-ene could significantly benefit from the adoption of flow chemistry. This approach, which involves the continuous pumping of reagents through a reactor, offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, efficiency, and scalability compared to traditional batch methods. nih.gov For instance, the precise temperature control in microreactors could minimize side reactions during the formation or transformation of the acetal (B89532) groups, which can be sensitive to reaction conditions.
Furthermore, flow chemistry aligns with the principles of green and sustainable chemistry by often reducing solvent usage and energy consumption. Future research could focus on developing a continuous-flow synthesis of this compound, potentially using immobilized reagents or catalysts to streamline the process and facilitate purification.
Development of Novel Catalytic Systems for Specific Transformations
The reactivity of this compound is centered around its alkene and acetal functionalities. The development of novel catalytic systems could unlock a range of specific and efficient transformations. For example, asymmetric catalysis could be employed to introduce chirality to the molecule, a crucial aspect for applications in pharmaceuticals and materials science.
Advanced catalytic systems could also be designed for the selective cleavage of the acetal groups under mild conditions, allowing for the controlled release of a payload molecule. This could be particularly relevant if the compound is investigated as a protecting group or a pro-drug delivery system. Research in this area would likely explore the use of organometallic catalysts, biocatalysts, or photocatalysts to achieve high selectivity and yield.
Exploration of Advanced Material Applications Beyond Current Scope, e.g., in Energy Storage or Sensing
The molecular structure of this compound makes it an intriguing candidate for the development of advanced materials. The central double bond can be polymerized to create novel polymers with unique properties. The presence of oxygen atoms in the backbone could enhance the polymer's affinity for certain ions, making it a candidate for solid polymer electrolytes in batteries or other energy storage devices.
In the field of chemical sensing, the acetal groups could be designed to be labile in the presence of specific analytes, such as acids or certain metal ions. The cleavage of these groups could trigger a detectable signal, such as a change in fluorescence or color, forming the basis of a chemical sensor. Future work could involve the synthesis of derivatives of this compound with integrated chromophores or fluorophores to explore these sensing capabilities.
Interdisciplinary Research Linking Molecular Structure to Macroscopic Material Properties
A significant future research direction involves a multidisciplinary approach to connect the specific molecular features of this compound and its derivatives to the macroscopic properties of materials derived from them. For example, computational modeling and simulation could be used to predict how variations in the monomer structure, such as the length of the alkyl chain or the nature of the acetal group, would affect the thermal stability, mechanical strength, and ion conductivity of the resulting polymers.
Collaboration between synthetic chemists, materials scientists, and physicists would be essential to fully characterize these new materials. Techniques such as X-ray diffraction, atomic force microscopy, and dynamic mechanical analysis would provide insights into the material's morphology and performance, creating a feedback loop to guide the design of new monomers with desired properties.
Advanced In-situ Characterization during Synthesis and Reaction Processes
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, advanced in-situ characterization techniques are invaluable. Spectroscopic methods such as ReactIR (in-situ infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) could be integrated into both batch and flow reactors to monitor the concentration of reactants, intermediates, and products in real-time.
This real-time data is crucial for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction pathways. For instance, in-situ monitoring could precisely determine the optimal conditions for the selective functionalization of the double bond without affecting the acetal groups, or vice-versa. Such detailed mechanistic understanding is fundamental for developing robust and efficient chemical processes.
Q & A
Q. What methodologies are appropriate for assessing the environmental impact of this compound in laboratory wastewater?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
